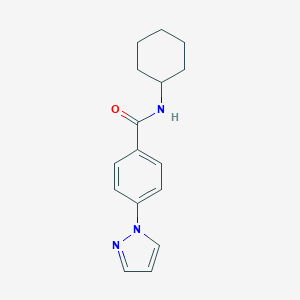
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of molecules known as small-molecule inhibitors, which have the ability to target specific proteins and enzymes in the body.
Mécanisme D'action
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell division, DNA repair, and gene expression. By inhibiting CK2, N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide can induce apoptosis in cancer cells and reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of CK2, which can lead to the induction of apoptosis in cancer cells. It also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide is its ability to target specific enzymes and proteins in the body. This makes it a promising candidate for the development of targeted therapies for various diseases. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a safe compound for further research. However, one of the limitations of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide. One potential direction is the development of targeted therapies for various diseases, including cancer, inflammation, and pain-related disorders. Furthermore, the optimization of the synthesis method and the development of more soluble derivatives of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide could improve its efficacy and bioavailability in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide involves the reaction of cyclohexyl isocyanate with 4-(1H-pyrazol-1-yl)benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide in high yields and purity. The synthesis method has been optimized through various studies to improve the efficiency and yield of the reaction.
Applications De Recherche Scientifique
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and proteins, including the protein kinase CK2, which plays a crucial role in various cellular processes. Studies have also suggested that N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide may have anticancer properties, as it can induce apoptosis in cancer cells. Furthermore, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
Nom du produit |
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-cyclohexyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H19N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h4,7-12,14H,1-3,5-6H2,(H,18,20) |
Clé InChI |
GUCZAQLHOXXLBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)



